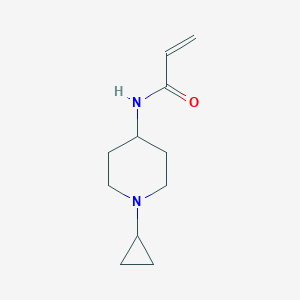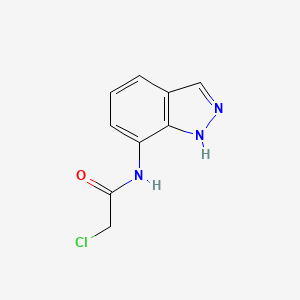![molecular formula C12H15N5O B7557943 [3-[(2-Methylpyrazol-3-yl)methylamino]phenyl]urea](/img/structure/B7557943.png)
[3-[(2-Methylpyrazol-3-yl)methylamino]phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[(2-Methylpyrazol-3-yl)methylamino]phenyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPMPU and is a derivative of urea, which is a widely used organic compound in the chemical industry. MPMPU has been studied extensively for its unique properties and potential applications in the field of medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of MPMPU is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. In cancer cells, MPMPU has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of this enzyme, MPMPU can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
MPMPU has been shown to have a range of biochemical and physiological effects on the body. In cancer cells, it can induce apoptosis or programmed cell death, leading to the destruction of cancer cells. It can also inhibit the production of certain inflammatory cytokines, reducing inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of MPMPU is its ease of synthesis and commercial availability. It can be synthesized on a large scale and is relatively inexpensive, making it a cost-effective compound for scientific research. However, one of the limitations of MPMPU is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on MPMPU. One area of focus is the development of more effective and targeted cancer treatments using MPMPU. Researchers are also studying the potential use of MPMPU in the treatment of other diseases such as Alzheimer's and Parkinson's disease. In agriculture, researchers are exploring the use of MPMPU as a biopesticide that can be used to control pests and weeds without harming the environment. In materials science, researchers are studying the potential use of MPMPU as a polymer additive that can enhance the properties of various materials.
Synthesis Methods
The synthesis of MPMPU involves the reaction of 3-aminophenylurea with 2-methyl-3-pyrazolylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of MPMPU as a white crystalline solid, which can be purified by recrystallization. The synthesis method is relatively simple and can be carried out on a large scale, making MPMPU a commercially viable compound.
Scientific Research Applications
MPMPU has been extensively studied for its potential applications in various fields of scientific research. In medicine, MPMPU has been shown to have antitumor properties and can inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In agriculture, MPMPU has been studied for its potential use as a herbicide and pesticide. It has been shown to be effective in controlling the growth of weeds and pests, making it a promising alternative to traditional chemical pesticides.
In materials science, MPMPU has been studied for its potential use as a polymer additive. It has been shown to improve the mechanical properties of polymers and can be used to enhance the durability and strength of various materials.
properties
IUPAC Name |
[3-[(2-methylpyrazol-3-yl)methylamino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-17-11(5-6-15-17)8-14-9-3-2-4-10(7-9)16-12(13)18/h2-7,14H,8H2,1H3,(H3,13,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMHICUUERMPOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNC2=CC(=CC=C2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[(2-Methylpyrazol-3-yl)methylamino]phenyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7557864.png)
![2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide](/img/structure/B7557871.png)


![Methyl 4-chloro-3-[4-(furan-2-yl)butan-2-ylamino]benzoate](/img/structure/B7557891.png)
![4-[(2-chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B7557897.png)
![4-[3-[3-(Hydroxymethyl)anilino]butyl]phenol](/img/structure/B7557924.png)
![[2-[(2-Methylpyrazol-3-yl)methylamino]phenyl]methanol](/img/structure/B7557931.png)

![methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557941.png)
![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-1-yl]ethanone](/img/structure/B7557944.png)

![4-[3-[(5-methyl-1H-pyrazol-4-yl)methylamino]butyl]phenol](/img/structure/B7557950.png)
![4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol](/img/structure/B7557972.png)